2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone, also known as DIQ, is a novel pyrimidinone derivative that has shown promising potential in scientific research applications. DIQ is synthesized using a simple and efficient method that involves the condensation of 2-aminobenzaldehyde with 1-pentanone followed by cyclization with guanidine.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone involves the inhibition of various cellular pathways that are involved in inflammation and cancer. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been found to inhibit the activation of NF-kB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has also been shown to increase the levels of antioxidant enzymes such as SOD and CAT. Furthermore, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been found to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone is that it is easy to synthesize using a simple and efficient method. It also exhibits potent anti-inflammatory and anticancer properties, making it a promising candidate for further scientific research. However, one of the limitations of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone is that its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action.
Future Directions
There are several future directions for the scientific research of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Furthermore, more research is needed to elucidate its mechanism of action and to explore its potential as a drug candidate for further development.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has also been found to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-5-pentyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-3-4-5-10-17-14(2)20-19(21-18(17)23)22-12-11-15-8-6-7-9-16(15)13-22/h6-9H,3-5,10-13H2,1-2H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJQRLMBNAHVIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)N2CCC3=CC=CC=C3C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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